N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762658
InChI: InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3
SMILES:
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15762658

Molecular Formula: C13H16FN3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
IUPAC Name N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3
Standard InChI Key CYUWGSXSZQVXJK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2

Introduction

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. It features a pyrazole ring substituted with a benzyl group, a fluoroethyl group, and a methyl group, contributing to its unique chemical properties and reactivity. The presence of the fluorine atom is particularly significant, as it often enhances the biological activity of pharmaceutical compounds.

Synthesis

The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps. These reactions require specific conditions such as temperature control, solvent choice (commonly ethanol or dichloromethane), and the use of catalysts or bases to promote reaction efficiency. The purity of intermediates can be monitored using techniques such as thin-layer chromatography.

Biological Activity and Applications

Pyrazole derivatives, including N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, are known for their diverse biological properties. These compounds may interact with various molecular targets, including enzymes and receptors involved in disease pathways. The fluorine atom enhances binding affinity due to its electronegativity and steric effects, which can improve selectivity towards certain biological pathways.

Research Findings and Potential Applications

Research on N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is focused on understanding its interactions with biological systems. This includes studying its binding affinity to specific biological targets such as enzymes or receptors. The compound's potential applications are in medicinal chemistry and material science, particularly for its biological activity and versatility in reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine. These include:

Compound NameMolecular FormulaKey Features
1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-5-amineContains methoxy group; potential for different biological activity.
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amineSubstituted with fluorobenzyl instead of benzyl; may exhibit different pharmacological properties.
4-Bromo-N-(2-fluorobenzyl)-1H-pyrazol-3-aminesContains bromine; differing reactivity patterns due to halogen substitution.

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is distinguished by its specific combination of substituents, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator